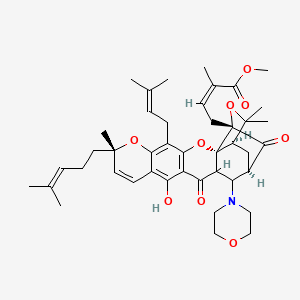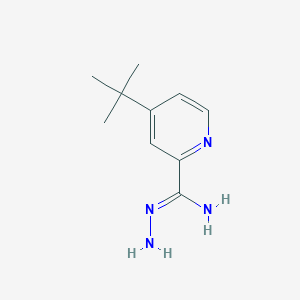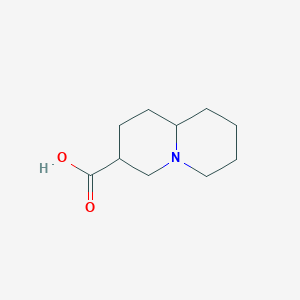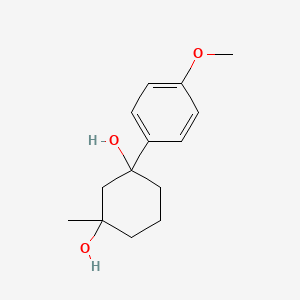
1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenyl group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-methylcyclohexanone.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-methoxybenzaldehyde and 3-methylcyclohexanone in the presence of a base such as sodium hydroxide.
Cyclization: The resulting product undergoes cyclization to form the cyclohexane ring.
Reduction: The final step involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
化学反应分析
Types of Reactions: 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Formation of 1-(4-Methoxyphenyl)-3-methylcyclohexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate pathways related to antioxidant defense and inflammatory response, thereby exerting its effects.
相似化合物的比较
- 1-(4-Methoxyphenyl)-2-methylcyclohexane-1,2-diol
- 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,2-diol
- 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,4-diol
Comparison: 1-(4-Methoxyphenyl)-3-methylcyclohexane-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the cyclohexane ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a compound of particular interest in research and industrial applications.
属性
分子式 |
C14H20O3 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-3-methylcyclohexane-1,3-diol |
InChI |
InChI=1S/C14H20O3/c1-13(15)8-3-9-14(16,10-13)11-4-6-12(17-2)7-5-11/h4-7,15-16H,3,8-10H2,1-2H3 |
InChI 键 |
SOFKAVUNAOIBFY-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1)(C2=CC=C(C=C2)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15232563.png)
![8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate](/img/structure/B15232572.png)
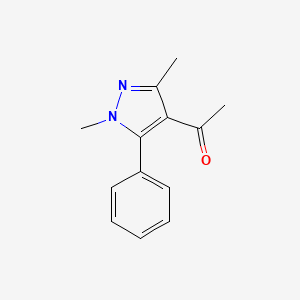
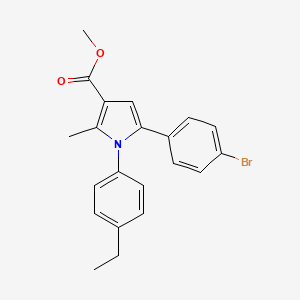


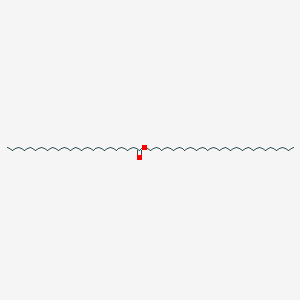
![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)

